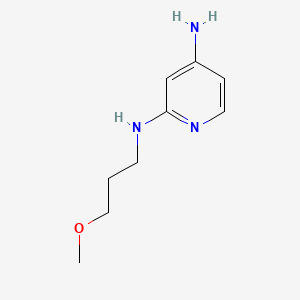

N2-(3-methoxypropyl)pyridine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-(3-methoxypropyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 4, and a 3-methoxypropyl group attached to one of the amino groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxypropyl)pyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

N2-(3-methoxypropyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any oxidized forms back to the original amine.

Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides of this compound

Reduction: Reduced forms of any oxidized derivatives

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including N2-(3-methoxypropyl)pyridine-2,4-diamine. Research indicates that certain substituents on the pyridine ring can enhance anti-inflammatory activity through structure-activity relationship (SAR) studies. For instance, derivatives with electron-donating groups have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .

Inhibition of Prostaglandin Dehydrogenase

This compound may also act as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in the metabolism of prostaglandins. This inhibition could lead to increased levels of prostaglandins, which play a role in pain and inflammation pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have focused on green chemistry approaches, utilizing environmentally friendly catalysts and solvents to enhance efficiency while minimizing waste .

Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the methoxypropyl group or the pyridine ring can significantly alter biological activity, making it essential to explore various analogs for improved efficacy and safety profiles .

In Vivo Efficacy Studies

In vivo studies have demonstrated the effectiveness of this compound in reducing inflammation in animal models. For instance, formalin-induced paw edema tests revealed that this compound significantly decreased swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Antiparasitic Activity

Emerging research suggests that compounds related to this compound may exhibit antiparasitic properties, particularly against malaria-causing pathogens like Plasmodium falciparum. The structural similarities with other known antiplasmodial agents warrant further investigation into its potential as a new therapeutic candidate in malaria treatment .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Anti-inflammatory Properties | Inhibition of COX enzymes | Significant reduction in inflammation markers |

| Prostaglandin Metabolism | Inhibition of 15-PGDH | Potential increase in prostaglandin levels |

| Antiparasitic Activity | Targeting Plasmodium falciparum | Promising preliminary results against malaria |

Mécanisme D'action

The mechanism of action of N2-(3-methoxypropyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation and function. Detailed studies on the exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diaminopyridine: Lacks the 3-methoxypropyl group, making it less hydrophobic and potentially less bioavailable.

N2-(2-methoxyethyl)pyridine-2,4-diamine: Similar structure but with a shorter alkyl chain, which may affect its reactivity and biological activity.

N2-(3-ethoxypropyl)pyridine-2,4-diamine: Contains an ethoxy group instead of a methoxy group, which can influence its chemical properties and interactions.

Uniqueness

N2-(3-methoxypropyl)pyridine-2,4-diamine is unique due to the presence of the 3-methoxypropyl group, which imparts specific chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Activité Biologique

N2-(3-methoxypropyl)pyridine-2,4-diamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxypropyl group at the nitrogen atom. The chemical structure can be represented as follows:

This structure influences its solubility and reactivity, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

There is emerging evidence regarding the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves inducing apoptosis through the activation of caspase pathways, which are essential for programmed cell death .

Case Study: Anticancer Effects

In a recent study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the hypothesis that this compound may serve as a lead candidate for further anticancer drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor function, leading to various biological effects. For instance:

- Antimicrobial Mechanism : The compound binds to bacterial enzymes involved in cell wall synthesis, inhibiting their function and leading to compromised structural integrity.

- Anticancer Mechanism : It may act on signaling pathways that regulate cell cycle progression and apoptosis, particularly through the modulation of p53 and Bcl-2 family proteins .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for developing new antimicrobial and anticancer agents.

- Biochemical Studies : Used to investigate enzyme inhibition mechanisms and cellular signaling pathways.

- Industrial Applications : Explored for potential use in synthesizing specialty chemicals due to its unique reactivity profile .

Propriétés

IUPAC Name |

2-N-(3-methoxypropyl)pyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-13-6-2-4-11-9-7-8(10)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXPSBMFOWEBGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.